An In-Depth Technical Guide to the Chemical Properties of (S)-2-Benzylaziridine
An In-Depth Technical Guide to the Chemical Properties of (S)-2-Benzylaziridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Benzylaziridine is a chiral heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its strained three-membered ring structure imparts high reactivity, making it a versatile intermediate for the stereoselective synthesis of a variety of nitrogen-containing molecules, including amino acids, alkaloids, and pharmaceutical agents. This technical guide provides a comprehensive overview of the core chemical properties of (S)-2-benzylaziridine, including its physical characteristics, spectroscopic data, synthesis, and key chemical transformations. Detailed experimental protocols for its preparation and a representative ring-opening reaction are provided, along with visualizations of synthetic and mechanistic pathways to facilitate a deeper understanding for researchers in drug discovery and development.
Core Chemical and Physical Properties
(S)-2-Benzylaziridine is a colorless to pale beige oil at room temperature.[1] It is characterized by its chiral center at the C2 position of the aziridine ring, leading to its utility in asymmetric synthesis.
Table 1: Physical and Chemical Properties of (S)-2-Benzylaziridine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [2][3] |
| Molecular Weight | 133.19 g/mol | [2] |
| CAS Number | 73058-30-7 | [2] |
| Appearance | Colorless to Pale Beige Oil | [1] |
| Density | 1.044 g/cm³ | [2] |
| Boiling Point | 204.6 °C at 760 mmHg | [2] |
| Flash Point | 76.5 °C | [2] |
| Refractive Index | 1.568 | [2] |
| Storage Temperature | -20°C, under inert atmosphere | [1][2] |
| Solubility | Soluble in chloroform, ethanol, methanol | [1] |
Spectroscopic Data
The structural characterization of (S)-2-benzylaziridine is accomplished through various spectroscopic techniques. The following data are representative of its spectral features.
Table 2: Spectroscopic Data of (S)-2-Benzylaziridine
| Spectrum Type | Key Peaks / Shifts (δ in ppm, ν in cm⁻¹) |
| ¹H NMR | Data not explicitly found in search results, but typical shifts for similar structures suggest: Phenyl protons (~7.2-7.4 ppm), Aziridine ring protons (~1.5-3.0 ppm), Benzylic protons (~2.5-3.0 ppm), N-H proton (broad singlet, variable). |
| ¹³C NMR | Data not explicitly found in search results, but typical shifts for similar structures suggest: Phenyl carbons (~126-140 ppm), Benzylic carbon (~40-45 ppm), Aziridine carbons (~30-40 ppm). |
| FTIR (cm⁻¹) | Data not explicitly found in search results, but characteristic absorptions would include: N-H stretch (~3200-3400 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2800-3000 cm⁻¹), C=C (aromatic) stretch (~1450-1600 cm⁻¹), C-N stretch (~1000-1200 cm⁻¹). |
Synthesis of (S)-2-Benzylaziridine
The enantioselective synthesis of (S)-2-benzylaziridine is crucial for its application as a chiral building block. A common and effective method involves the cyclization of a chiral amino alcohol precursor, such as (S)-phenylalaninol. This process typically involves activation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amino group.
Experimental Protocol: Synthesis from (S)-Phenylalaninol
This protocol is a representative procedure based on established methods for the synthesis of aziridines from β-amino alcohols.
Materials:
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(S)-Phenylalaninol
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Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous tetrahydrofuran (THF)
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Sodium bicarbonate (sat. aq. solution)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
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To a stirred solution of (S)-phenylalaninol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (1.2 eq).
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Slowly add DIAD or DEAD (1.2 eq) dropwise to the solution. The reaction mixture may turn from colorless to a pale yellow.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure (S)-2-benzylaziridine.
Expected Yield: 60-80%
Caption: Synthetic workflow for (S)-2-benzylaziridine.
Chemical Reactivity and Key Reactions
The high ring strain of the aziridine ring in (S)-2-benzylaziridine makes it susceptible to nucleophilic ring-opening reactions. These reactions are highly valuable as they proceed with high stereospecificity (typically with inversion of configuration at the site of attack) and can be regioselective.
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophilic attack occurs preferentially at the less sterically hindered carbon (C3). Under acidic conditions, the reaction may proceed through an aziridinium ion intermediate, and the attack may occur at the more substituted carbon (C2) due to electronic stabilization.
Common nucleophiles for the ring-opening of (S)-2-benzylaziridine include organocuprates (Gilman reagents), Grignard reagents, organolithium compounds, hydrides, halides, and various heteroatomic nucleophiles.
Experimental Protocol: Ring-Opening with an Organocuprate
This protocol describes a representative regioselective ring-opening of (S)-2-benzylaziridine using a Gilman reagent, which typically attacks the less substituted carbon atom.
Materials:
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(S)-2-Benzylaziridine
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Copper(I) iodide (CuI)
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Organolithium reagent (e.g., n-butyllithium)
-
Anhydrous diethyl ether or THF
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Ammonium chloride (sat. aq. solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
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In a flame-dried flask under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous diethyl ether or THF at -78 °C.
-
Slowly add the organolithium reagent (2.2 eq) to the cooled suspension to form the lithium diorganocuprate (Gilman reagent).
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In a separate flask, dissolve (S)-2-benzylaziridine (1.0 eq) in anhydrous diethyl ether or THF.
-
Slowly add the solution of (S)-2-benzylaziridine to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time (e.g., 1-3 hours), then slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-substituted amine.
Caption: Ring-opening reaction of (S)-2-benzylaziridine.
Applications in Drug Discovery and Development
The chiral amines produced from the ring-opening of (S)-2-benzylaziridine are valuable precursors in the synthesis of a wide range of biologically active molecules. The ability to introduce various substituents with stereochemical control makes this methodology highly attractive for the construction of compound libraries for drug screening and the total synthesis of complex natural products with therapeutic potential.
Safety Information
(S)-2-Benzylaziridine should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aziridines as a class of compounds are known to be potential alkylating agents and should be treated as toxic. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion
(S)-2-Benzylaziridine is a key chiral intermediate whose chemical properties are dominated by the reactivity of its strained three-membered ring. Its utility in asymmetric synthesis, particularly in the stereocontrolled formation of C-N and C-C bonds through nucleophilic ring-opening reactions, makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the development of novel chemical entities.

